![molecular formula C18H15NO3 B7589432 2-(Morpholine-4-carbonyl)-fluoren-9-one](/img/structure/B7589432.png)
2-(Morpholine-4-carbonyl)-fluoren-9-one
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Overview
Description
2-(Morpholine-4-carbonyl)-fluoren-9-one is a fluorescent compound that has been widely used in scientific research. This compound has unique properties that make it an ideal tool for studying various biochemical and physiological processes.
Scientific Research Applications
2-(Morpholine-4-carbonyl)-fluoren-9-one has been used in various scientific research applications, including the study of protein-protein interactions, enzyme activity, and cellular signaling pathways. This compound is often used as a fluorescent probe to visualize and quantify biological processes. It has been used to study the binding of small molecules to proteins, the activity of enzymes, and the localization of proteins in cells.
Mechanism of Action
2-(Morpholine-4-carbonyl)-fluoren-9-one is a fluorescent compound that works by emitting light when excited by a light source. The mechanism of action of this compound involves the absorption of energy by the molecule, followed by the emission of light at a longer wavelength. The emitted light can be detected and quantified, allowing researchers to study biological processes in real-time.
Biochemical and Physiological Effects:
2-(Morpholine-4-carbonyl)-fluoren-9-one has been shown to have minimal effects on biochemical and physiological processes. This compound is non-toxic and does not interfere with the normal function of cells. It has been used in a variety of cell types, including bacteria, yeast, and mammalian cells, without any adverse effects.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(Morpholine-4-carbonyl)-fluoren-9-one in lab experiments include its high sensitivity, specificity, and versatility. This compound can be used to study a wide range of biological processes and can be easily incorporated into various experimental setups. The limitations of using this compound include its cost, which can be high, and its requirement for specialized equipment, such as a fluorescence microscope.
Future Directions
There are many future directions for the use of 2-(Morpholine-4-carbonyl)-fluoren-9-one in scientific research. One direction is the development of new fluorescent probes based on this compound. Another direction is the application of this compound in drug discovery, where it can be used to screen for potential drug candidates. Additionally, this compound can be used in the development of new diagnostic tools for various diseases. Overall, the future of 2-(Morpholine-4-carbonyl)-fluoren-9-one in scientific research is promising, and it will continue to play an important role in advancing our understanding of biological processes.
In conclusion, 2-(Morpholine-4-carbonyl)-fluoren-9-one is a valuable tool for scientific research. Its unique properties make it an ideal tool for studying various biochemical and physiological processes. With its high sensitivity, specificity, and versatility, this compound has many potential applications in the future of scientific research.
Synthesis Methods
The synthesis of 2-(Morpholine-4-carbonyl)-fluoren-9-one involves the reaction of fluoren-9-one with morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is obtained in high yield and purity, and it can be further purified by recrystallization.
properties
IUPAC Name |
2-(morpholine-4-carbonyl)fluoren-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c20-17-15-4-2-1-3-13(15)14-6-5-12(11-16(14)17)18(21)19-7-9-22-10-8-19/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSTZEKYUMKOJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Morpholine-4-carbonyl)-fluoren-9-one |
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